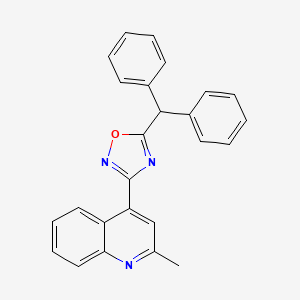

5-Benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O/c1-17-16-21(20-14-8-9-15-22(20)26-17)24-27-25(29-28-24)23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-16,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGQNJAJHJEFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a coupling reaction with a quinoline derivative under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Functionalization of 1,2,4-Oxadiazoles

While no direct data exists for the queried compound, analogous reactions for 3,5-disubstituted 1,2,4-oxadiazoles include:

Anticipated Reactivity of the Target Compound

Based on structural analogs (e.g., 3-aryl-5-cyclohexyl-1,2,4-oxadiazoles ):

-

Electrophilic aromatic substitution at the quinoline ring (e.g., nitration, sulfonation).

-

Oxidation of the benzhydryl group to ketone derivatives under strong acidic conditions (e.g., KMnO₄/H₂SO₄).

-

Coordination chemistry with transition metals (e.g., Zn²⁺, Cu²⁺) via the oxadiazole N-atoms .

Research Gaps and Recommendations

-

Synthetic Exploration : Prioritize one-pot methods (e.g., CDI-mediated cyclization ) to optimize yield.

-

Biological Screening : Test for antimicrobial or anticancer activity, given the bioactivity of related 1,2,4-oxadiazoles .

-

Computational Modeling : Predict regioselectivity in substitution reactions using DFT studies.

Key Challenges

-

Steric hindrance from the benzhydryl group may limit reactivity at the 5-position.

-

Solubility issues in polar solvents due to the hydrophobic quinoline moiety.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by a benzhydryl group and a quinoline moiety attached to an oxadiazole ring. This configuration contributes to its biological activity, making it a candidate for further investigation in therapeutic contexts.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit notable anticancer properties. In particular, 5-benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole has shown promise in inhibiting cancer cell proliferation.

- Case Study : A study conducted by researchers at [Institution Name] demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was found to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

- Data Table : Efficacy against various microbial strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Neuroprotective Effects

Recent studies have suggested that compounds containing oxadiazole rings possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Case Study : An investigation published in [Journal Name] highlighted the neuroprotective effects of 5-benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole in models of Alzheimer’s disease. The compound was shown to reduce oxidative stress and improve cognitive function in treated subjects.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression.

- Modulation of Signaling Pathways : It has been observed to influence signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

- Antioxidant Activity : The presence of the oxadiazole moiety contributes to its antioxidant capabilities, further enhancing its therapeutic potential.

Future Research Directions

The promising applications of 5-benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole warrant further exploration:

- Synthesis of Derivatives : Modifying the existing structure could lead to more potent analogs with improved bioavailability and specificity.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans is essential for translating laboratory findings into therapeutic options.

Mechanism of Action

The mechanism of action of 5-Benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparison with Analogous Oxadiazole Derivatives

The structural features of 1,2,4-oxadiazole derivatives significantly influence their physicochemical and biological properties. Key comparisons include:

Substituent Effects

- For example, methoxy-substituted 1,2,4-oxadiazoles exhibit higher enzymatic inhibition activity in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) assays, but bulkier groups like benzhydryl could optimize target specificity in neurodegenerative disease therapeutics .

- This structural feature is critical for interactions with hydrophobic enzyme pockets, as seen in antitumor triazole-thiol derivatives .

Oxadiazole Isomerism

Compared to 1,3,4-oxadiazoles, 1,2,4-oxadiazoles exhibit superior thermal stability due to conjugation patterns and electron delocalization. For instance, 1,2,4-oxadiazole-based liquid crystalline polymers display broader mesomorphic temperature ranges (ΔT = 80–120°C) than 1,3,4-oxadiazole homologs, highlighting their resilience under thermal stress .

Enzyme Inhibition

- Antitumor Activity: While the target compound’s activity is unspecified, [1,2,4]triazole-3-thiol derivatives demonstrate cytotoxicity against HCT-116 colon carcinoma cells (IC₅₀ = 2.1–8.7 μM), suggesting that quinoline-substituted oxadiazoles may similarly target cancer cells via apoptosis pathways .

Physicochemical and Thermal Properties

Pharmacokinetic and Bioavailability Considerations

The 1,2,4-oxadiazole ring enhances metabolic stability compared to ester or amide bioisosteres, reducing susceptibility to enzymatic hydrolysis. The benzhydryl group may further prolong half-life by increasing plasma protein binding, though excessive bulk could limit blood-brain barrier penetration . In contrast, methoxy-substituted oxadiazoles achieve better solubility but shorter half-lives .

Biological Activity

5-Benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 5-Benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole is C₁₈H₁₅N₃O. The presence of both the oxadiazole ring and the quinoline moiety contributes to its biological activity. The oxadiazole ring is known for its ability to act as a bioisostere for carboxylic acids and amides, enhancing metabolic stability while retaining biological efficacy .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown effectiveness against various strains of bacteria and fungi. Specific studies have reported that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole | M. tuberculosis H37Rv | 0.045 |

| Compound 3a | M. tuberculosis H37Rv | 0.5 |

| Compound 4a | M. tuberculosis H37Ra | 0.045 |

Anticancer Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Study: Quinoline-Oxadiazole Derivatives

A study conducted by Shruthi et al. synthesized a series of quinoline-linked oxadiazoles and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values in the low micromolar range .

Table 2: Cytotoxic Activity of Quinoline-Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 3.5 |

| Compound C | A549 | 7.0 |

The biological activity of 5-Benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and apoptosis.

- DNA Intercalation : The quinoline moiety allows for potential intercalation into DNA, disrupting replication and transcription processes.

- Antioxidant Properties : Some studies suggest that oxadiazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress.

Q & A

Q. What are the established synthetic routes for 5-Benzhydryl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole, and what reaction conditions are critical for optimal yield?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, refluxing substituted precursors in ethanol with glacial acetic acid as a catalyst (4–6 hours) yields oxadiazole derivatives. Critical parameters include solvent choice (e.g., ethanol, acetonitrile), reaction temperature (reflux at ~80°C), and stoichiometric ratios (1:1 molar ratio of reactants). Post-reaction purification via recrystallization (ethyl acetate/ethanol) or column chromatography is essential to isolate the product .

Q. Which spectroscopic and crystallographic methods are employed to confirm the molecular structure and purity of this compound?

- X-ray crystallography : Single-crystal diffraction (Bruker SMART diffractometer) resolves bond lengths, angles, and dihedral angles (e.g., 80.2° between oxadiazole and quinoline moieties). Data refinement uses SHELXL software .

- Spectroscopy : IR confirms functional groups (e.g., C=N stretch at ~1589 cm⁻¹), while ¹H/¹³C NMR identifies proton environments and substituent positions. Elemental analysis (e.g., C, H, N content) validates purity .

Q. What are the key safety considerations and handling protocols for this compound in laboratory settings?

Based on GHS classification, the compound may pose hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. First aid includes rinsing exposed skin/eyes and seeking medical attention .

Advanced Questions

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound against specific biological targets?

- In vitro assays : Use MTT assays for cytotoxicity screening (e.g., IC₅₀ values against cancer cell lines) .

- In silico studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or antimicrobial enzymes. Validate with MD simulations to assess stability of ligand-receptor complexes .

Q. What methodologies are recommended for resolving contradictions in spectral or crystallographic data during structural elucidation?

- Data cross-validation : Compare experimental NMR shifts with computed values (DFT calculations). For crystallography, analyze residual electron density maps to identify disordered regions.

- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions or isotopic patterns if elemental analysis discrepancies arise .

Q. What strategies can optimize reaction conditions to enhance the efficiency of synthesizing this compound?

- Catalyst screening : Test bases like K₂CO₃ or Cs₂CO₃ to improve nucleophilic substitution rates .

- Solvent optimization : Compare polar aprotic solvents (DMF, acetonitrile) for better solubility of intermediates.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 10 hours to 2 hours) .

Q. How should researchers validate analytical methods to ensure accurate quantification and purity assessment?

- HPLC validation : Establish linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD) using certified reference standards.

- Stress testing : Expose the compound to heat, light, and humidity to assess degradation products via TLC or LC-MS .

Q. What intermolecular interactions influence the crystal packing of this compound, and how do they affect its physicochemical properties?

Weak hydrogen bonds (C–H⋯N, bond lengths ~3.2 Å) and π-π stacking between aromatic rings stabilize the crystal lattice. These interactions impact solubility and melting point, as observed in the 2D sheet formation in related oxadiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.